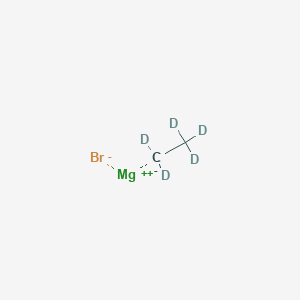
3-(4-(Hydroxymethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione is a compound that features a piperidine ring substituted with a hydroxymethyl group and a thiolane ring with a dione functionality. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves hydrogenation, cyclization, and multicomponent reactions . For 3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione, a typical synthetic route might include the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.
Formation of the Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing reagents.
Introduction of the Dione Functionality: This step can involve oxidation reactions to introduce the dione functionality.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve catalytic hydrogenation and cyclization reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dione functionality can be reduced to form diols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include substituted piperidines, diols, and carboxylic acids .
科学研究应用
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione has various applications in scientific research, including:
作用机制
The mechanism of action of 3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with various biological targets, leading to its observed biological activities . The hydroxymethyl and dione functionalities can also contribute to its reactivity and binding properties .
相似化合物的比较
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Piperidinones: Piperidine derivatives with a ketone functionality.
Spiropiperidines: Compounds with a spirocyclic piperidine ring.
Uniqueness
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione is unique due to its combination of a piperidine ring with a hydroxymethyl group and a thiolane ring with a dione functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C10H19NO3S |
|---|---|
分子量 |
233.33 g/mol |
IUPAC 名称 |
[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H19NO3S/c12-7-9-1-4-11(5-2-9)10-3-6-15(13,14)8-10/h9-10,12H,1-8H2 |
InChI 键 |
XPHAZZZARZPIQO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CO)C2CCS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)
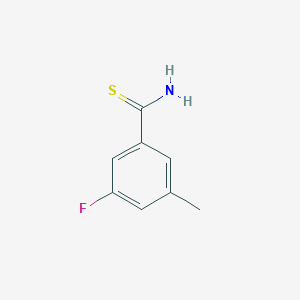
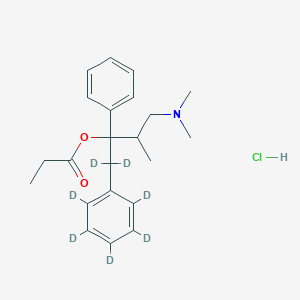
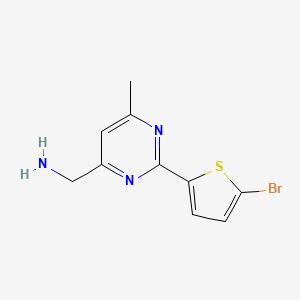
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
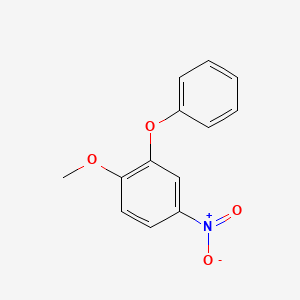
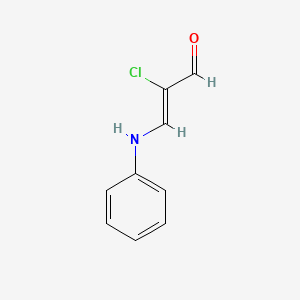
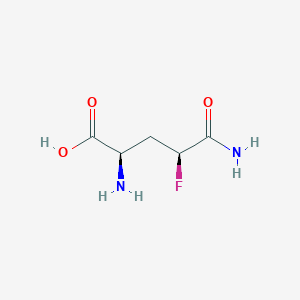



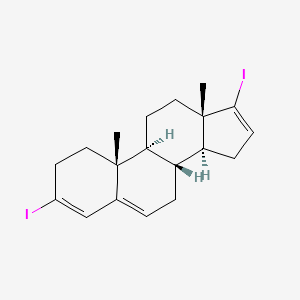
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
